(R)-Benzyl2-propylpiperazine-1-carboxylatehydrochloride
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Overview
Description
®-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by its unique structure, which includes a benzyl group, a propyl group, and a piperazine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound . The industrial methods focus on optimizing yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under specific conditions to modify the compound’s structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation and various nucleophiles for substitution reactions. The conditions often involve ambient temperatures and specific catalysts or solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations and other substituted piperazine derivatives. These products are often used in further chemical synthesis or as intermediates in pharmaceutical applications.
Scientific Research Applications
®-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Industry: It is used in the production of pharmaceuticals and other fine chemicals, leveraging its versatile chemical properties.
Mechanism of Action
The mechanism of action of ®-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-propylpiperazine-1-carboxylate
- 2-Propylpiperazine-1-carboxylate hydrochloride
- N-Benzylpiperazine
Uniqueness
®-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both benzyl and propyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
1217745-43-1 |
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Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
benzyl (2R)-2-propylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-2-6-14-11-16-9-10-17(14)15(18)19-12-13-7-4-3-5-8-13;/h3-5,7-8,14,16H,2,6,9-12H2,1H3;1H/t14-;/m1./s1 |
InChI Key |
ZKELFSSEDAZDDR-PFEQFJNWSA-N |
Isomeric SMILES |
CCC[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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